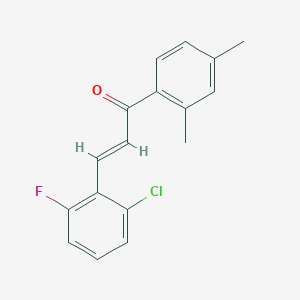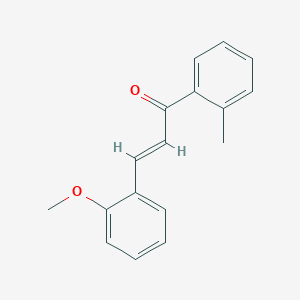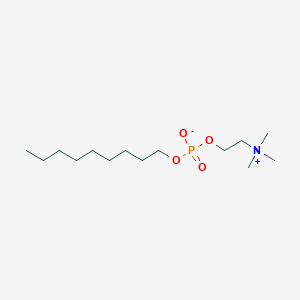
n-Nonyl-phosphocholine
Vue d'ensemble
Description
N-Nonyl-phosphocholine (NPC) is a zwitterionic surfactant that is commonly used in laboratory experiments. It is composed of n-nonyl groups attached to a phosphocholine head group (PC) and is highly soluble in water. NPC has a variety of applications in research and is often used to study the structure and function of biological membranes. NPC is also used in a variety of biomedical applications, such as drug delivery, gene therapy, and tissue engineering.
Applications De Recherche Scientifique
Membrane Protein Crystallization
n-Nonyl-phosphocholine is used as a detergent in the process of membrane protein crystallization . To study integral membrane proteins, they need to be extracted from the membrane, a step typically achieved by the application of detergents . n-Nonyl-phosphocholine is one of the top detergents used for the structural analysis of membrane proteins .
Micelle Formation
Micelle-forming detergents like n-Nonyl-phosphocholine provide an amphipathic environment that can mimic lipid bilayers . They are important tools for solubilizing membrane proteins for functional and structural investigations in vitro .
Solubilization of Membrane Proteins
n-Nonyl-phosphocholine is used for the solubilization of membrane proteins. These proteins require a special environment mimicking the membrane to keep them stable .
Detergent for Biochemical Studies
n-Nonyl-phosphocholine is used as a detergent in various biochemical studies. The properties of the detergent, such as its critical micelle concentration (CMC) value and micelle size, are important factors in these studies .
Protein-Detergent Complex (PDC) Formation
n-Nonyl-phosphocholine is used in the formation of Protein-Detergent Complexes (PDCs). The formation of a soluble PDC is crucial for the functional and structural investigation of proteins .
Study of Detergent Properties
The properties of n-Nonyl-phosphocholine, such as its micelle size and shape, are studied in relation to its alkyl chain length and head group . This information is useful for correlating micelle properties with protein-detergent interactions .
Mécanisme D'action
Target of Action
n-Nonyl-phosphocholine, also known as Fos-choline-9, is a type of phosphocholine . Phosphocholines are precursors of membrane phospholipids, specifically phosphatidylcholine (PC), and the neurotransmitter acetylcholine . Therefore, the primary targets of n-Nonyl-phosphocholine are likely to be the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
n-Nonyl-phosphocholine acts as a detergent, providing an amphipathic environment that can mimic lipid bilayers . This makes it well-suited for solubilizing, stabilizing, and purifying membrane proteins . It interacts with its targets by integrating into the lipid bilayer, thereby affecting the stability and function of membrane proteins .
Biochemical Pathways
Phosphocholines like n-Nonyl-phosphocholine are involved in the synthesis of phosphatidylcholine (PC) and acetylcholine . The conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided . This leads to an increase in the levels of synaptic membrane within the brain . Phospholipase C (PLC) can act on the bond connecting the phosphate and the hydroxyl group on PC’s 3-carbon to yield diacylglycerol (DAG) and phosphocholine .
Pharmacokinetics
It is known that the size and shape of micelles formed by detergents like n-nonyl-phosphocholine depend on the length of the alkyl chain and the head group . This could potentially impact the absorption, distribution, metabolism, and excretion (ADME) properties of n-Nonyl-phosphocholine, and thus its bioavailability.
Result of Action
The primary result of n-Nonyl-phosphocholine’s action is the solubilization, stabilization, and purification of membrane proteins . This can facilitate the study of these proteins, including their structure and function . Additionally, the conversion of phosphocholine to PC can lead to an increase in the levels of synaptic membrane within the brain .
Action Environment
The action of n-Nonyl-phosphocholine can be influenced by environmental factors. For instance, the size and shape of the micelles it forms can depend on the detergent’s concentration in the solution . Additionally, the presence of other compounds, such as PC’s other circulating precursors, can affect the conversion of phosphocholine to PC .
Propriétés
IUPAC Name |
nonyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32NO4P/c1-5-6-7-8-9-10-11-13-18-20(16,17)19-14-12-15(2,3)4/h5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTLDLXUUAKGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Nonyl-phosphocholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



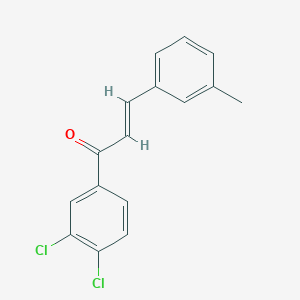
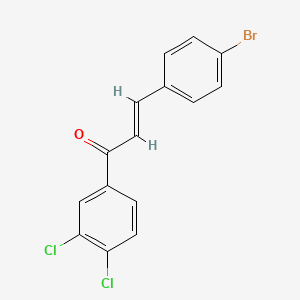
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
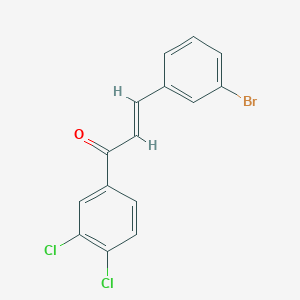
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
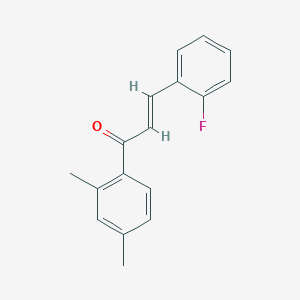


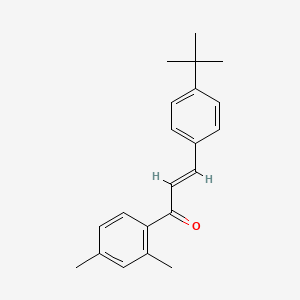
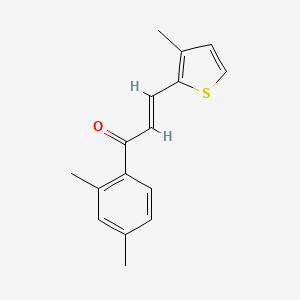
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

